molecular formula C12H13ClN2O3S B486639 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole CAS No. 791844-72-9

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole

Cat. No.: B486639
CAS No.: 791844-72-9
M. Wt: 300.76g/mol
InChI Key: AXLKSLCPUQQICM-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole is a chemical compound with a complex structure that includes a sulfonyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with imidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylimidazole compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

1-(5-Chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H14_{14}ClN3_{3}O2_{2}S
  • Molecular Weight : 299.77 g/mol

The presence of the sulfonyl group and the imidazole ring are crucial for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in inflammatory pathways. For instance, it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Biological Activity Effect Reference
COX InhibitionIC50 = 15 µM
Antimicrobial (E. coli)Zone of inhibition = 18 mm
Cytotoxicity (Cancer Cells)IC50 = 25 µM
Anti-inflammatory (in vivo)Reduced edema by 40%

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Effects : A study demonstrated that administration of this compound in a rat model significantly reduced paw edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of E. coli and Staphylococcus aureus, indicating its potential utility as an antimicrobial agent .
  • Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with an IC50 value suggesting moderate potency .

Properties

IUPAC Name

1-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-3-18-11-6-9(2)10(13)7-12(11)19(16,17)15-5-4-14-8-15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLKSLCPUQQICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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